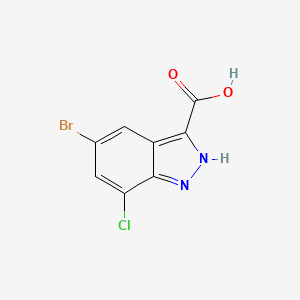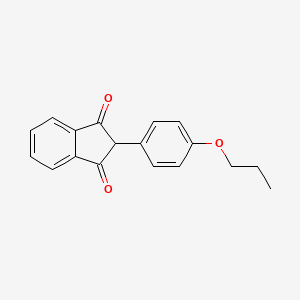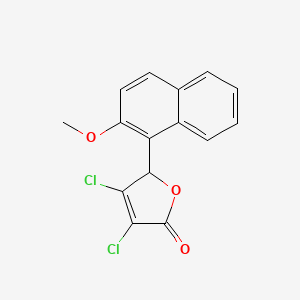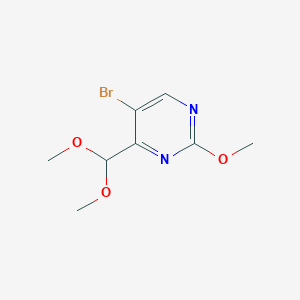
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is a synthetic compound with the molecular formula C8H11BrN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of methoxy and dimethoxymethyl groups. One common method involves the reaction of 4-(dimethoxymethyl)-2-methoxypyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
化学反应分析
Types of Reactions
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dimethoxymethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include hydroxyl derivatives of the compound.
科学研究应用
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Dimethoxymethyl)-2-methoxypyrimidine:
Uniqueness
5-Bromo-4-(dimethoxymethyl)-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the dimethoxymethyl group, which confer specific chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
属性
分子式 |
C8H11BrN2O3 |
|---|---|
分子量 |
263.09 g/mol |
IUPAC 名称 |
5-bromo-4-(dimethoxymethyl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H11BrN2O3/c1-12-7(13-2)6-5(9)4-10-8(11-6)14-3/h4,7H,1-3H3 |
InChI 键 |
BPKZQMBHZOCEDN-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=N1)C(OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


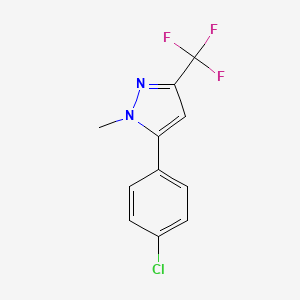

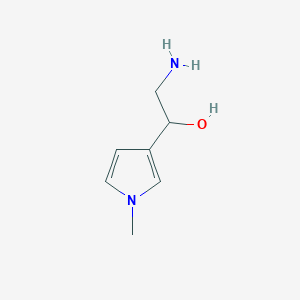
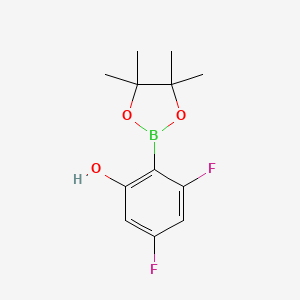
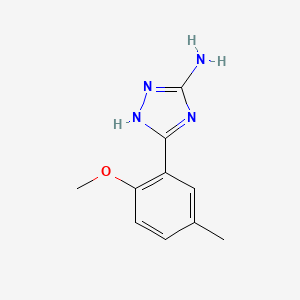
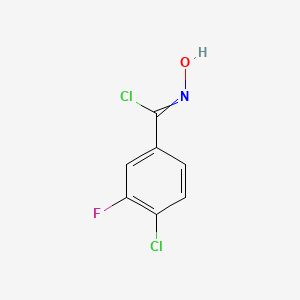
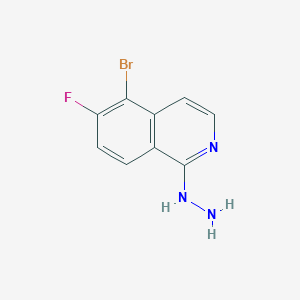
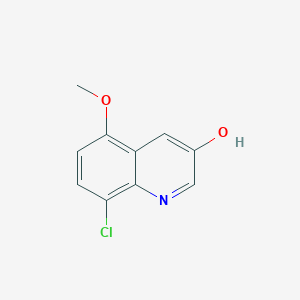
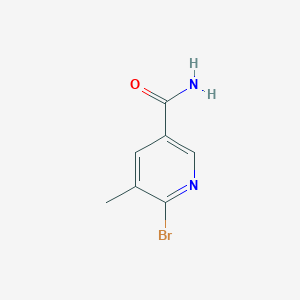
![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)

